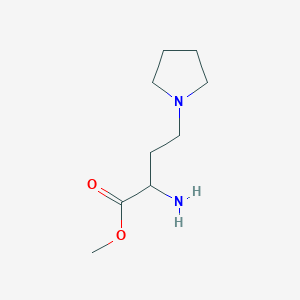
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
-
Amino Acid Derivative Synthesis: : One common method involves the reaction of 2-amino-4-(pyrrolidin-1-yl)butanoic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. This esterification reaction yields methyl 2-amino-4-(pyrrolidin-1-yl)butanoate.
-
Reductive Amination: : Another synthetic route includes the reductive amination of 4-(pyrrolidin-1-yl)butanal with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
-
Oxidation: : Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is used as an intermediate in the synthesis of more complex molecules. Its pyrrolidine ring is a versatile scaffold for constructing various bioactive compounds.
Biology
Biologically, this compound is studied for its potential as a neurotransmitter analog due to its structural similarity to certain amino acids. It may interact with neurotransmitter receptors, influencing neurological pathways.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as a precursor for drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system drugs.
Industry
Industrially, it is used in the synthesis of pharmaceuticals and agrochemicals. Its role as a building block in the production of complex organic molecules is crucial for developing new drugs and pesticides.
作用機序
The mechanism of action of methyl 2-amino-4-(pyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. The exact pathways depend on the specific biological context and the receptors involved.
類似化合物との比較
Similar Compounds
Methyl 2-amino-4-(piperidin-1-yl)butanoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Methyl 2-amino-4-(morpholin-1-yl)butanoate: Contains a morpholine ring, offering different pharmacokinetic properties.
Methyl 2-amino-4-(pyrrolidin-1-yl)pentanoate: A longer carbon chain, which may affect its biological activity and solubility.
Uniqueness
Methyl 2-amino-4-(pyrrolidin-1-yl)butanoate is unique due to its specific ring structure, which influences its binding affinity and selectivity for certain biological targets. The pyrrolidine ring provides a balance between rigidity and flexibility, making it a valuable scaffold in drug design.
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
methyl 2-amino-4-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)8(10)4-7-11-5-2-3-6-11/h8H,2-7,10H2,1H3 |
InChIキー |
MNENZQYJYOVEAO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCN1CCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


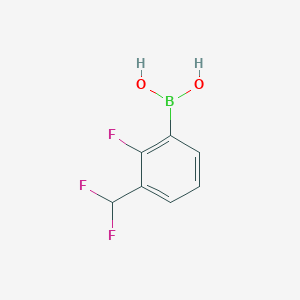
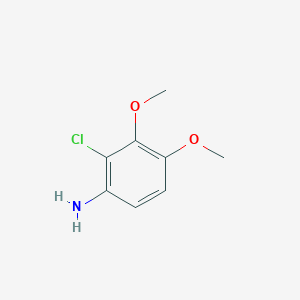

![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)
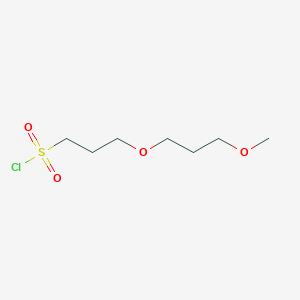
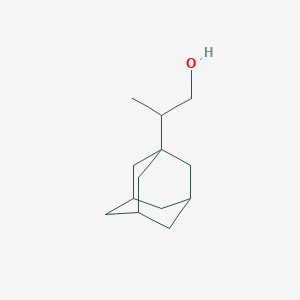
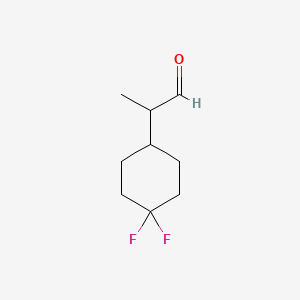

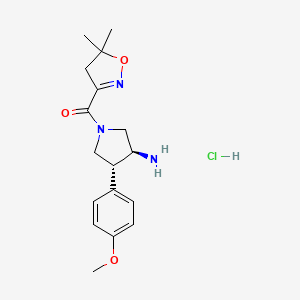

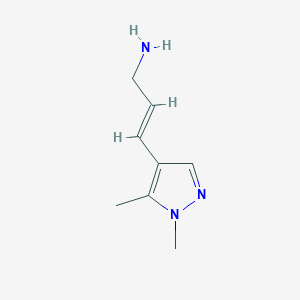

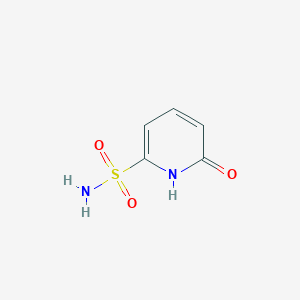
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
